![molecular formula C21H15N3OS B8462088 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde

Übersicht

Beschreibung

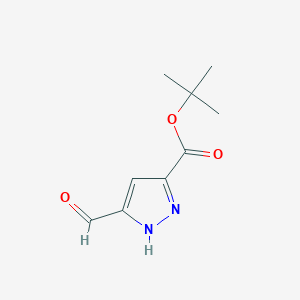

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of a methylthio group and a phenyl group further enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

The synthesis of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one, followed by a series of redox reactions, bromination, and cross-coupling reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include palladium catalysts, organoboron reagents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

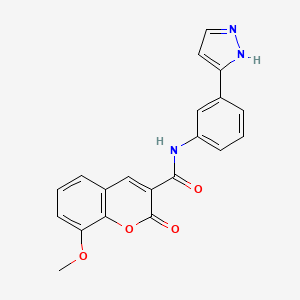

Wissenschaftliche Forschungsanwendungen

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde has a wide range of scientific research applications, including:

Wirkmechanismus

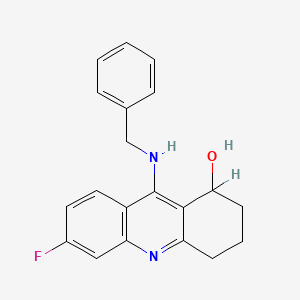

The mechanism of action of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidin-7-ones have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and cancer progression . The compound’s ability to modulate these molecular targets makes it a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

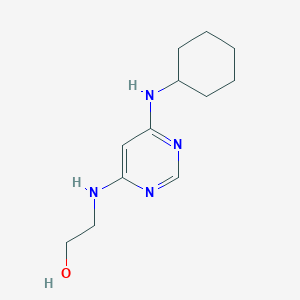

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds also feature fused bicyclic structures with nitrogen atoms in the rings. the presence of the methylthio and phenyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Similar Compounds

- Pyrimido[4,5-d]pyrimidines

- Pyrimido[5,4-d]pyrimidines

- 4-(Methylthio)benzaldehyde

Eigenschaften

Molekularformel |

C21H15N3OS |

|---|---|

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde |

InChI |

InChI=1S/C21H15N3OS/c1-26-21-22-12-17-11-18(15-5-3-2-4-6-15)19(23-20(17)24-21)16-9-7-14(13-25)8-10-16/h2-13H,1H3 |

InChI-Schlüssel |

VNTAXOXDRFNMJU-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |

Herkunft des Produkts |

United States |

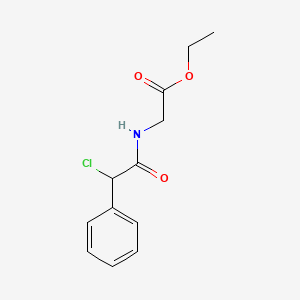

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)

![5-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8462094.png)